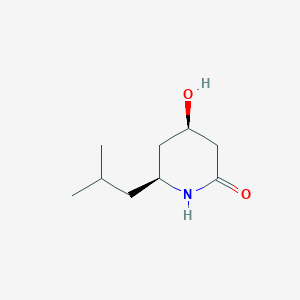
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one: is a chiral piperidine derivative. Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This specific compound is characterized by its hydroxyl group at the 4th position and a 2-methylpropyl group at the 6th position, making it an important intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 4th position can be achieved through selective hydroxylation reactions.
Alkylation: The 2-methylpropyl group is introduced at the 6th position via alkylation reactions using appropriate alkylating agents.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (4R,6S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 2-methylpropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidine
- (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-amine
- (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-thione
Uniqueness
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable intermediate in asymmetric synthesis and drug development.
Properties
CAS No. |
653589-28-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-8,11H,3-5H2,1-2H3,(H,10,12)/t7-,8+/m0/s1 |
InChI Key |
YNECBNGEDLTMJO-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[C@H](CC(=O)N1)O |
Canonical SMILES |
CC(C)CC1CC(CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


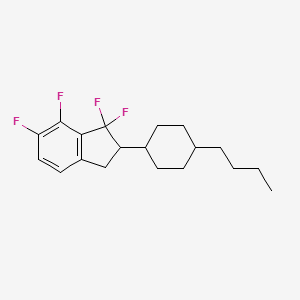

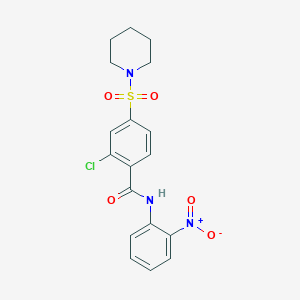
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
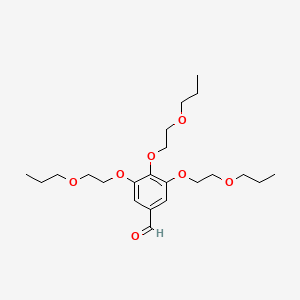
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
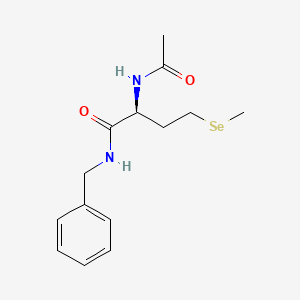
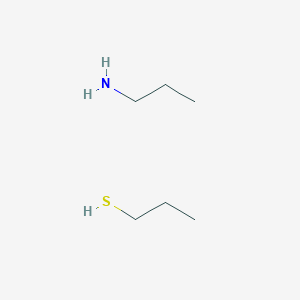


![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)

